8,8''-Bibaicalein
Overview
Description
8,8’'-Bibaicalein is a natural product found in the roots of the plant Scutellaria baicalensis. It belongs to the class of flavonoids, specifically biflavones, and has a molecular formula of C30H18O10 with a molecular weight of 538.46 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,8’'-Bibaicalein can be synthesized through the biotransformation of baicalin, a glucuronide of baicalein, using β-glucuronidase enzymes derived from Helix pomatia in a mildly acidic medium (pH 4.5, 37°C). This process involves the removal of the glucuronic acid moiety from baicalin to yield baicalein .
Industrial Production Methods: Industrial production of 8,8’'-Bibaicalein typically involves extraction from the roots of Scutellaria baicalensis using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve the desired purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions: 8,8’'-Bibaicalein undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 8,8’'-Bibaicalein.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8,8’'-Bibaicalein can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
8,8’'-Bibaicalein has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of biflavonoids.
Mechanism of Action
The mechanism of action of 8,8’'-Bibaicalein involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting Inflammation: It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and other cell-signaling pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
8,8’'-Bibaicalein is unique among biflavonoids due to its specific structure and bioactivity. Similar compounds include:
Properties
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPLIKKTVVLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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